N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15037767
InChI: InChI=1S/C18H20N2O3S/c1-11(2)10-20-7-6-14-16(18(20)22)15(12(3)24-14)17(21)19-9-13-5-4-8-23-13/h4-8,11H,9-10H2,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide

CAS No.:

Cat. No.: VC15037767

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide -

Specification

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-methyl-5-(2-methylpropyl)-4-oxothieno[3,2-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C18H20N2O3S/c1-11(2)10-20-7-6-14-16(18(20)22)15(12(3)24-14)17(21)19-9-13-5-4-8-23-13/h4-8,11H,9-10H2,1-3H3,(H,19,21)
Standard InChI Key VKXNFSWHRYTUTJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(S1)C=CN(C2=O)CC(C)C)C(=O)NCC3=CC=CO3

Introduction

Synthesis Methods

The synthesis of N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide typically involves multi-step organic synthesis techniques. These may include condensation reactions to form the thienopyridine core, followed by selective substitution reactions to introduce the isobutyl, methyl, and furan-2-ylmethyl groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Synthesis StepReaction TypeReagents/Conditions
Core FormationCondensationThiophene-2-carboxaldehyde, Pyridine-2-carboxylic acid derivatives
SubstitutionAlkylationIsobutyl halide, Methyl halide, Furan-2-ylmethyl amine
Final ModificationAmidationFuran-2-ylmethyl amine, Activated carboxylic acid

Biological Activities

While specific biological activity data for N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide may be limited, compounds within the thienopyridine class have shown potential in various therapeutic areas:

  • Antimicrobial Activity: Thienopyridines have been reported to exhibit antibacterial and antifungal properties, which could be attributed to their ability to interfere with microbial enzymes or DNA replication.

  • Anti-inflammatory Activity: Some thienopyridines have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways.

  • Anticancer Activity: The anticancer potential of thienopyridines is being explored due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Biological ActivityMechanismPotential Therapeutic Use
AntimicrobialEnzyme InhibitionInfections treatment
Anti-inflammatoryCytokine ModulationInflammatory diseases
AnticancerCell Cycle InhibitionCancer therapy

Research Findings and Future Directions

Research on N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide is likely to focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies. These studies would help in understanding how modifications to the compound's structure affect its pharmacological properties.

Future research directions may include:

  • In Vivo Studies: Conducting animal studies to evaluate the compound's efficacy and safety in relevant disease models.

  • Mechanistic Studies: Investigating the molecular mechanisms underlying any observed biological activities.

  • Derivative Synthesis: Designing and synthesizing analogs of the compound to explore a broader chemical space and identify more potent or selective derivatives.

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